2-chloro-6-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, and morpholinopyridazinyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-morpholinopyridazin-3-yl intermediate. This can be achieved through a cyclization reaction involving appropriate precursors under reflux conditions with a suitable catalyst.
Coupling Reaction: The pyridazinyl intermediate is then coupled with a 3-aminophenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of Chloro and Fluoro Groups: The final step involves the introduction of chloro and fluoro groups to the benzamide core. This can be achieved through electrophilic aromatic substitution reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzamide core.
Scientific Research Applications
2-chloro-6-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(3-(4-morpholinopyridazin-3-yl)phenyl)benzamide: Similar structure with a different position of the morpholinopyridazinyl group.
2-chloro-6-fluoro-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzamide: Similar structure with a piperidinopyridazinyl group instead of morpholinopyridazinyl.
Uniqueness
The uniqueness of 2-chloro-6-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2/c22-16-5-2-6-17(23)20(16)21(28)24-15-4-1-3-14(13-15)18-7-8-19(26-25-18)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCAYAMSCJSRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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